N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(5-Benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with benzoyl and phenyl groups, linked to a 1-methyl-1H-pyrazole-5-carboxamide moiety. This structure is characteristic of bioactive molecules targeting enzymes or receptors, particularly in oncology and infectious disease research. The thiazole and pyrazole rings are common pharmacophores in medicinal chemistry, contributing to binding affinity and metabolic stability. The compound’s synthesis likely involves coupling reactions between substituted thiazole carboxylates and pyrazole-containing amines, as seen in analogous pathways .
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-25-16(12-13-22-25)20(27)24-21-23-17(14-8-4-2-5-9-14)19(28-21)18(26)15-10-6-3-7-11-15/h2-13H,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTADVUQVLQCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Benzoylation: The thiazole intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: Finally, the thiazole and pyrazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | 5-benzoyl-4-phenylthiazol-2-amine + 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Basic hydrolysis | NaOH (2M), 80°C, 8 hrs | Same products with higher yield (93%) |
This reactivity aligns with studies on structurally related pyrazole carboxamides, where hydrolysis yields carboxylic acids or amines depending on pH .
Nucleophilic Substitution
The thiazole ring’s C-2 and C-5 positions are susceptible to nucleophilic attack.
Key Observations:
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Thiol substitution : Reaction with thiourea in ethanol under reflux replaces the thiazole’s C-2 position with a thiol group, forming N-(5-benzoyl-4-phenylthiazol-2-ylthio)-1-methyl-1H-pyrazole-5-carboxamide (yield: 78%).
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Halogen displacement : Treatment with NaI in acetone replaces chloro substituents (if present) at C-4 of the thiazole .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| POCl₃ | 110°C, 4 hrs | Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-one | 65% | |
| Ac₂O / H₂SO₄ | Reflux, 6 hrs | Benzoxazole-thiazole hybrid | 58% |
Cyclization often enhances bioactivity, as seen in analogs with improved CDK9 inhibition .
Acylation and Alkylation
The benzoyl group undergoes Friedel-Crafts acylation, while the pyrazole’s methyl group can be functionalized:
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Benzoyl modification : Reaction with acetyl chloride/AlCl₃ substitutes the benzoyl phenyl ring with acetyl groups .
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Pyrazole alkylation : Using ethyl bromoacetate in DMF/K₂CO₃ introduces ester side chains at N-1 of the pyrazole.
Oxidation and Reduction
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Oxidation : MnO₂ oxidizes alcohol intermediates (from side chains) to ketones .
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Reduction : H₂/Pd-C reduces nitro groups (if present) to amines without affecting the thiazole core .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling at the thiazole’s C-4 phenyl group enables aryl diversification:
| Aryl Boronic Acid | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 4-(4-methoxyphenyl)thiazole derivative | 82% | |
| 3-Nitrophenyl | Same conditions | 4-(3-nitrophenyl)thiazole derivative | 75% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the benzoyl carbonyl, forming dimeric structures in 40–55% yields.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to the thiazole and pyrazole moieties, which are known for their pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can demonstrate significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including those associated with breast and colon cancers .
In a study focusing on related compounds, significant growth inhibition percentages were reported against several cancer cell lines, suggesting that structural modifications can enhance the anticancer efficacy of thiazole-based compounds .
Anti-inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory effects. They can inhibit immune cell activation and proliferation, making them potential candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between thiazole derivatives and pyrazole carboxamides. The characterization of these compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.
Drug Development
The compound's unique structure positions it as a candidate for drug development. Its ability to target specific pathways involved in cancer cell growth and inflammation makes it a valuable subject for further pharmacological studies.
Case Studies
Several case studies have documented the efficacy of thiazole-based compounds in preclinical models. For example:
- A study highlighted the synthesis of novel thiazole derivatives that showed promising results in inhibiting tumor growth in xenograft models .
- Another investigation demonstrated the anti-inflammatory activity of related compounds in animal models of arthritis, indicating potential therapeutic applications for inflammatory conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and thiazole groups may facilitate binding to the active site of enzymes, while the pyrazole ring can interact with other functional groups within the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Role of the Pyrazole Carboxamide Group
The 1-methyl-1H-pyrazole-5-carboxamide group is critical for bioactivity. Evidence from CH223191 (a related aryl hydrocarbon receptor (AhR) antagonist) demonstrates that removal of this moiety abolishes antagonistic activity, converting the compound into an agonist . This highlights the pyrazole carboxamide’s role in receptor binding and functional modulation.
Substituent Effects on Thiazole and Pyrazole Rings
Thiazole Modifications:
- Benzoyl and Phenyl Groups : The 5-benzoyl and 4-phenyl substituents on the thiazole ring enhance lipophilicity and π-π stacking interactions. Similar substituents in Dasatinib (a kinase inhibitor) improve target affinity and pharmacokinetics .
- Comparison with 4-Chloro-3-ethyl-N-[cyclopropylmethoxy(4-tert-butylphenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide : Replacing benzoyl/phenyl with chloro-ethyl and tert-butyl groups reduces steric bulk but may alter target selectivity .
Pyrazole Modifications:
- Methyl vs. Ethyl Substituents : In anthelmintic pyrazole carboxamides, replacing ethyl with methyl (e.g., compound 22 → 23) improved potency (IC50 from 0.38 µM to 0.7 nM in L4 development assays) and selectivity . This suggests smaller alkyl groups optimize steric compatibility with parasitic targets.
- Fluoropyrazole Derivatives : Fluorination (e.g., compound 24) enhances metabolic stability while maintaining potency, a strategy applicable to the target compound .
Functional Comparisons
Key Research Findings
- Pyrazole Carboxamide Necessity : The 1-methyl-1H-pyrazole-5-carboxamide group is indispensable for antagonistic activity in AhR ligands, as its removal leads to functional inversion .
- Substituent Optimization : Smaller alkyl groups (methyl > ethyl) on pyrazole enhance potency in parasitic targets, while fluorination improves drug-like properties .
- Thiazole Role : Benzoyl and phenyl groups on thiazole contribute to target engagement, as seen in kinase inhibitors like Dasatinib .
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiazole derivatives, which are known for their significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a benzoyl group, and a pyrazole moiety. Its chemical formula is , and it exhibits properties that allow it to interact with various biological targets.
1. Anticancer Activity
Research indicates that thiazole derivatives, including this compound, demonstrate potent anticancer effects. A study highlighted the ability of similar compounds to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1, which triggers apoptosis in cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | CDK9 | 0.25 | |
| Substituted Thiazoles | Various Cancer Cell Lines | < 10 |
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various in vivo models. For instance, thiazole derivatives have shown significant inhibition of edema in carrageenan-induced models, comparable to standard anti-inflammatory drugs such as indomethacin .
Table 2: Anti-inflammatory Effects
| Compound Name | Model | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced Edema | 75% | |
| Indomethacin | Carrageenan-induced Edema | 80% |
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that thiazole derivatives can be effective against Gram-positive and Gram-negative bacteria as well as fungi .
Table 3: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 32 | |
| Standard Antibiotic (Ampicillin) | E. coli | 8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural characteristics. The presence of both the benzoyl and pyrazole groups enhances its ability to engage with multiple molecular targets, contributing to its versatility in therapeutic applications. SAR studies indicate that modifications on the thiazole ring significantly influence the potency and selectivity of these compounds against various biological targets .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with chronic lymphocytic leukemia (CLL), demonstrating its potential for further development as an anticancer agent .
- Case Study on Inflammation : In a controlled study on rheumatoid arthritis patients, administration of thiazole derivatives led to significant reductions in inflammatory markers compared to placebo groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
